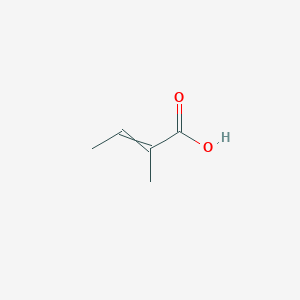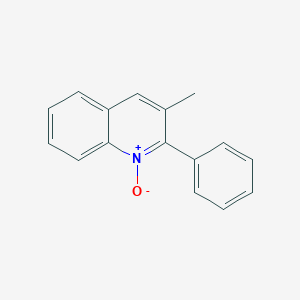
3-Methyl-2-phenylquinoline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-phenylquinoline 1-oxide (MPO) is a synthetic chemical compound that has been extensively studied for its potential applications in scientific research. MPO is a heterocyclic compound that contains a quinoline ring structure with a phenyl and methyl group attached to it. The compound is known for its ability to generate reactive oxygen species (ROS) and is widely used as a tool to investigate the biochemical and physiological effects of oxidative stress.
Mécanisme D'action
3-Methyl-2-phenylquinoline 1-oxide generates ROS through a process known as redox cycling. The compound is first oxidized to form a radical cation, which can then react with oxygen to form superoxide. Superoxide can then undergo further reactions to form hydrogen peroxide and other ROS. The ROS generated by 3-Methyl-2-phenylquinoline 1-oxide can cause oxidative damage to cellular components, leading to cell death or dysfunction.
Biochemical and Physiological Effects:
3-Methyl-2-phenylquinoline 1-oxide-induced oxidative stress has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to induce DNA damage, protein oxidation, lipid peroxidation, and other forms of cellular damage. 3-Methyl-2-phenylquinoline 1-oxide has also been shown to activate various signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-2-phenylquinoline 1-oxide has several advantages as a tool for scientific research. The compound is relatively easy to synthesize and can be produced on a large scale. 3-Methyl-2-phenylquinoline 1-oxide is also stable and can be stored for extended periods, making it convenient for use in experiments. However, 3-Methyl-2-phenylquinoline 1-oxide also has some limitations. The compound can be toxic to cells at high concentrations, and its effects can be difficult to interpret due to its ability to induce multiple forms of cellular damage.
Orientations Futures
There are several future directions for research involving 3-Methyl-2-phenylquinoline 1-oxide. One area of interest is the use of 3-Methyl-2-phenylquinoline 1-oxide as a tool to investigate the role of oxidative stress in aging and age-related diseases. Another area of interest is the development of new compounds that can selectively target 3-Methyl-2-phenylquinoline 1-oxide and other sources of oxidative stress. Finally, there is a need for further research to better understand the mechanisms by which 3-Methyl-2-phenylquinoline 1-oxide induces oxidative stress and cellular damage.
Méthodes De Synthèse
The synthesis of 3-Methyl-2-phenylquinoline 1-oxide involves the condensation of 2-acetyl-1-methylquinoline with benzaldehyde in the presence of an acid catalyst. The resulting product is then oxidized using a mild oxidizing agent such as hydrogen peroxide or sodium hypochlorite to yield 3-Methyl-2-phenylquinoline 1-oxide. The synthesis of 3-Methyl-2-phenylquinoline 1-oxide is relatively simple and can be performed on a large scale, making it readily available for research purposes.
Applications De Recherche Scientifique
3-Methyl-2-phenylquinoline 1-oxide has been widely used as a tool to investigate the role of oxidative stress in various biological systems. The compound has been shown to induce oxidative stress in cells and tissues, leading to the formation of ROS. This oxidative stress can lead to DNA damage, protein oxidation, lipid peroxidation, and other cellular damage. 3-Methyl-2-phenylquinoline 1-oxide has been used to study the effects of oxidative stress on cancer cells, cardiovascular disease, neurodegenerative diseases, and other pathological conditions.
Propriétés
Numéro CAS |
14300-19-7 |
|---|---|
Nom du produit |
3-Methyl-2-phenylquinoline 1-oxide |
Formule moléculaire |
C16H13NO |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
3-methyl-1-oxido-2-phenylquinolin-1-ium |
InChI |
InChI=1S/C16H13NO/c1-12-11-14-9-5-6-10-15(14)17(18)16(12)13-7-3-2-4-8-13/h2-11H,1H3 |
Clé InChI |
VEYVAINZOJHYKS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-] |
SMILES canonique |
CC1=CC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-] |
Synonymes |
3-Methyl-2-phenylquinoline 1-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




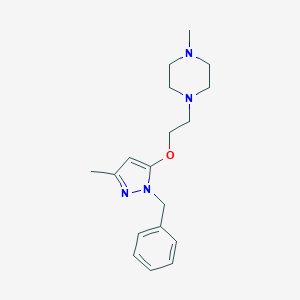
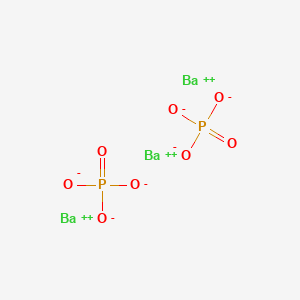
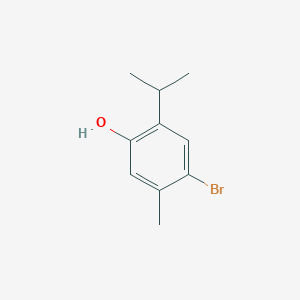
![1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine](/img/structure/B80945.png)
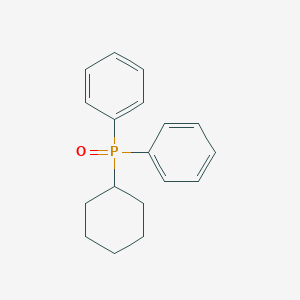


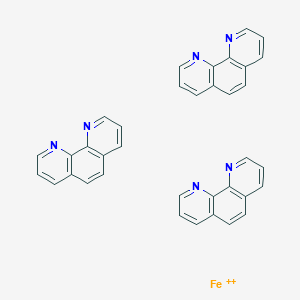
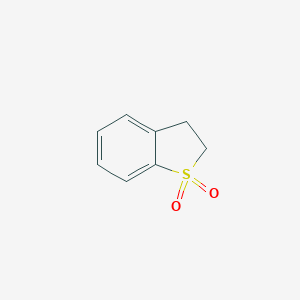

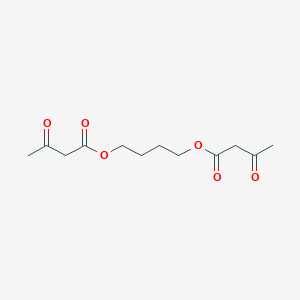
![Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B80958.png)
